molecular formula C13H27Li B12571562 Lithium, tridecyl- CAS No. 195137-26-9

Lithium, tridecyl-

Cat. No.: B12571562
CAS No.: 195137-26-9
M. Wt: 190.3 g/mol
InChI Key: ICKZZSZFPMMUOP-UHFFFAOYSA-N
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Description

Lithium, tridecyl- is a chemical compound that belongs to the class of organolithium reagents. These compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-lithium bonds. Lithium, tridecyl- is particularly notable for its use in various industrial and research applications, where it serves as a key intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium, tridecyl- typically involves the reaction of tridecyl chloride with lithium metal. This reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction can be represented as follows:

C13H27Cl+2LiC13H27Li+LiCl\text{C}_{13}\text{H}_{27}\text{Cl} + 2\text{Li} \rightarrow \text{C}_{13}\text{H}_{27}\text{Li} + \text{LiCl} C13​H27​Cl+2Li→C13​H27​Li+LiCl

Industrial Production Methods

In industrial settings, the production of lithium, tridecyl- is scaled up by using larger reactors and more efficient methods to handle the reactive lithium metal. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity of the product and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Lithium, tridecyl- undergoes several types of chemical reactions, including:

    Oxidation: Reacts with oxygen to form lithium alkoxides.

    Reduction: Can reduce various organic compounds, such as ketones and aldehydes, to their corresponding alcohols.

    Substitution: Participates in nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Typically carried out in the presence of oxygen or air.

    Reduction: Commonly uses reagents like hydrogen gas or hydride donors.

    Substitution: Often involves halogenated compounds as substrates.

Major Products

    Oxidation: Produces lithium alkoxides.

    Reduction: Yields alcohols.

    Substitution: Forms new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Lithium, tridecyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form carbon-lithium bonds, which are crucial intermediates in the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Plays a role in the development of new drugs and therapeutic agents.

    Industry: Used in the production of polymers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of lithium, tridecyl- involves the formation of a highly reactive carbon-lithium bond. This bond can participate in various chemical reactions, acting as a nucleophile to attack electrophilic centers in other molecules. The reactivity of the carbon-lithium bond is influenced by the surrounding molecular environment and the presence of other functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Lithium, butyl-
  • Lithium, hexyl-
  • Lithium, octyl-

Comparison

Lithium, tridecyl- is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain organolithium compounds. The longer chain can influence the solubility, reactivity, and stability of the compound, making it suitable for specific applications where shorter-chain analogs may not be effective.

Conclusion

Lithium, tridecyl- is a versatile and highly reactive compound with significant applications in various fields of science and industry. Its unique properties and reactivity make it an essential reagent in organic synthesis and other research areas. Understanding its preparation methods, chemical reactions, and applications can provide valuable insights into its role in modern chemistry and industry.

Properties

CAS No.

195137-26-9

Molecular Formula

C13H27Li

Molecular Weight

190.3 g/mol

IUPAC Name

lithium;tridecane

InChI

InChI=1S/C13H27.Li/c1-3-5-7-9-11-13-12-10-8-6-4-2;/h1,3-13H2,2H3;/q-1;+1

InChI Key

ICKZZSZFPMMUOP-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCCCCCCCCCC[CH2-]

Origin of Product

United States

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